3-Chloro-2-hydroxy-2-methylpropyl 2-methylprop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester can be synthesized through the esterification of methacrylic acid with 3-chloro-2-hydroxypropyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Polymerization: The methacrylate group in the compound can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide.
Polymerization: Free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, are used to initiate the polymerization process.
Major Products Formed
Scientific Research Applications
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers for various applications.
Medicine: It is used in the development of dental materials, such as adhesives and sealants.
Industry: The compound is used in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group in the compound can react with other monomers to form polymers with specific properties. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid 2-hydroxypropyl ester: Similar in structure but lacks the chlorine atom.
Methacrylic acid 3-chloro-2-hydroxypropyl ester: Similar but with a different substitution pattern on the hydroxypropyl group.
Uniqueness
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester is unique due to the presence of both a methacrylate group and a chlorine atom, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
41768-19-8 |
---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(3-chloro-2-hydroxy-2-methylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13ClO3/c1-6(2)7(10)12-5-8(3,11)4-9/h11H,1,4-5H2,2-3H3 |
InChI Key |
BKRXIRGKBWGKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(CCl)O |
Origin of Product |
United States |
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